1-(Naphthalene-1-sulfonyl)-2-sulfanylideneimidazolidin-4-one
Description
1-(Naphthalene-1-sulfonyl)-2-sulfanylideneimidazolidin-4-one is a heterocyclic compound featuring an imidazolidin-4-one core modified with a naphthalene-1-sulfonyl group at the N1 position and a thiocarbonyl (C=S) group at the C2 position. This structure confers unique electronic and steric properties, making it a candidate for diverse applications, including medicinal chemistry and materials science. The naphthalene moiety enhances aromatic stacking interactions, while the sulfonyl group contributes to polarity and hydrogen-bonding capabilities.
Properties
CAS No. |
113699-54-0 |
|---|---|
Molecular Formula |
C13H10N2O3S2 |
Molecular Weight |
306.4 g/mol |
IUPAC Name |
1-naphthalen-1-ylsulfonyl-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C13H10N2O3S2/c16-12-8-15(13(19)14-12)20(17,18)11-7-3-5-9-4-1-2-6-10(9)11/h1-7H,8H2,(H,14,16,19) |
InChI Key |
LPSPZMPOYCAXAQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)NC(=S)N1S(=O)(=O)C2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Naphthalen-1-ylsulfonyl)-2-thioxoimidazolidin-4-one typically involves the reaction of naphthalene-1-sulfonyl chloride with 2-thioxoimidazolidin-4-one under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
1-(Naphthalen-1-ylsulfonyl)-2-thioxoimidazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to yield corresponding reduced products.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Nucleophiles such as amines, thiols; reactions are conducted in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions include sulfone derivatives, reduced thioxoimidazolidinones, and various substituted naphthalene derivatives .
Scientific Research Applications
1-(Naphthalen-1-ylsulfonyl)-2-thioxoimidazolidin-4-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(Naphthalen-1-ylsulfonyl)-2-thioxoimidazolidin-4-one involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
A. Aromatic Substituent Effects
- Naphthalene vs. Benzene Sulfonyl Groups : The naphthalene-1-sulfonyl group in the target compound provides extended π-conjugation compared to smaller benzenesulfonyl derivatives (e.g., ). This likely enhances binding to aromatic protein pockets, as seen in kinase inhibitors .
- Quinoline Hybrids: Compounds like 5-((6-bromo-quinolin-2-one-3-yl)methylene)-2-sulfanylideneimidazolidin-4-one () demonstrate that fused aromatic systems (quinoline) significantly boost antimicrobial potency, suggesting that the naphthalene group in the target compound may similarly enhance bioactivity .
B. Substituent Position and Activity
C. Thiocarbonyl (C=S) vs. Carbonyl (C=O)
The thiocarbonyl group in 2-sulfanylideneimidazolidin-4-ones increases electron delocalization and hydrogen-bond acceptor strength compared to carbonyl analogs (e.g., 1-acetyl derivatives in ). This enhances interactions with cysteine residues in enzymes, as observed in thioredoxin inhibitors .
Physicochemical and Spectral Comparisons
- Melting Points: Derivatives with rigid aromatic substituents (e.g., quinoline hybrids in ) exhibit high melting points (>300°C), suggesting similar thermal stability for the naphthalene-sulfonyl analog .
- Spectroscopic Signatures: IR: Thiocarbonyl (C=S) stretches appear at ~1220 cm⁻¹ across analogs (), while carbonyl (C=O) stretches (e.g., imidazolidinone C4=O) occur at ~1725 cm⁻¹ . NMR: Naphthalene protons in the target compound would resonate downfield (δ 7.5–8.5 ppm), akin to quinoline protons in (δ 7.29–8.40 ppm) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
